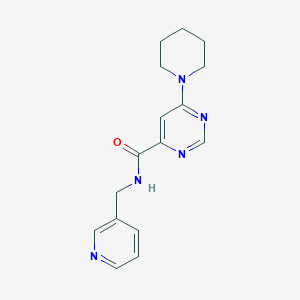![molecular formula C24H25N5O2S2 B3020428 3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-13-2](/img/structure/B3020428.png)
3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several heterocyclic components such as triazole, thiazole, and piperidine rings, which are common in pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, a compound with a triazole ring similar to the one in the target molecule, was achieved and used as a precursor for various heterocyclic compounds . Additionally, the synthesis of benzo[d]thiazol-2-yl derivatives has been reported, where benzo[d]thiazol-2-ylbenzenamine was reacted with aryl isothiocyanates to yield thioureas, which were further cyclized to form oxadiazinane and triazinane thiones . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure and conformational stability of related benzo[d]thiazol-2(3H)-one derivatives have been investigated using ab initio Hartree-Fock and density functional theory (DFT) methods . These studies provide insights into the most stable conformers and the molecular geometry, which can be crucial for understanding the behavior and reactivity of the target compound. The theoretical results from these studies have shown excellent agreement with experimental values, suggesting that similar computational methods could be used to predict the structure of the target compound.
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from studies on similar molecules. For example, the antioxidant activity of 4-((5-((1H-benzo[d][1,2,3]triazol-y)methyl)-1,3,4-thiadiazol-2yl)diazenyl derivatives was evaluated, indicating that these compounds can participate in electron transfer reactions . The presence of the triazole and thiazole rings in the target compound suggests that it may also exhibit similar reactivity, potentially engaging in redox reactions or serving as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be deduced from its structural analogs. The vibrational spectra and molecular geometry of benzo[d]thiazol-2(3H)-one derivatives have been thoroughly studied, providing information on their stability and electronic properties . The calculated HOMO and LUMO energies of these compounds indicate intramolecular charge transfer, which is a key factor in determining their chemical behavior. The target compound's properties such as solubility, melting point, and stability can be hypothesized based on these studies, but experimental verification would be necessary for accurate determination.
Propriétés
IUPAC Name |
3-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c1-17-11-13-27(14-12-17)22(30)16-32-23-26-25-21(29(23)18-7-3-2-4-8-18)15-28-19-9-5-6-10-20(19)33-24(28)31/h2-10,17H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELCPZAVULJECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)



![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)

![ethyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3020352.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020355.png)
![2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B3020357.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B3020361.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3020363.png)
